2-Amino-2-(2-octylphenethyl)-1,3-propanediol

Übersicht

Beschreibung

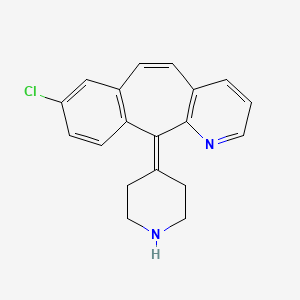

2-Amino-2-(2-octylphenethyl)-1,3-propanediol is a compound with the molecular formula C19H33NO2 and a molecular weight of 307.48 . It is an impurity compound of Fingolimod, a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Wissenschaftliche Forschungsanwendungen

1. Immunosuppression and Organ Transplantation

2-Amino-2-(2-octylphenethyl)-1,3-propanediol is noted for its immunosuppressive properties, useful in preventing organ or bone marrow transplant rejection and in the prophylaxis of autoimmune diseases (Fujita et al., 1993).

2. Magnetic Properties and Cooling Applications

In the field of magnetic materials, this compound, in its variations like 2-amino-2-methyl-1,3-propanediol, is utilized in synthesizing structures like mixed-valent Mn supertetrahedra and planar discs, which display large magnetocaloric effects. These are promising as cooling refrigerants in low-temperature applications (Manoli et al., 2008).

3. Intermediate for Chemical Synthesis

The compound, also known as serinol, is a common intermediate for various chemical processes, including the synthesis of antibiotics, X-ray contrast agents, and pharmaceuticals (Andreeßen & Steinbüchel, 2011).

4. Thermal Storage of Energy

Its derivatives, such as 2-amino-2-methyl-1,3-propanediol (AMP), are being explored as potential candidates for thermal energy storage. Their thermal conductivities, crucial for such applications, have been studied extensively (Zhang & Xu, 2001).

5. Artificial Biosynthetic Pathways

2-Amino-1,3-propanediol is also used in creating artificial biosynthetic pathways for the production of value-added pharmaceuticals, using genetically engineered Escherichia coli. This biotechnological approach offers an environmentally friendly alternative to traditional chemical processes (Luo et al., 2019).

6. Phase Transition Studies

The compound's phase transitions, particularly in orientationally disordered crystals, are subjects of study in materials science. These studies contribute to understanding intermolecular interactions and thermodynamics in mixed crystal systems (Salud et al., 1997).

7. Antitumor Efficacy

In cancer research, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promising preclinical antitumor efficacy in various cancer models. Its mechanisms involve both sphingosine-1-phosphate receptor-dependent and independent pathways (Zhang et al., 2013).

8. Green Chemistry Applications

Its use in green chemistry is exemplified in studies like nickel-catalyzed amination of differently substituted 1,3-propanediols, highlighting its potential in environmentally friendly chemical syntheses (Fischer et al., 1999).

9. CO2 Absorption Studies

Research into CO2 absorption properties of 2-amino-1,3-propanediol derivatives contributes to understanding their potential in CO2 removal technologies, crucial for environmental applications (Bougie & Iliuta, 2014).

10. Magnetic Cluster Synthesis

The compound's derivatives are also used in synthesizing lanthanide nonanuclear clusters with unique topologies, exhibiting properties like single-molecule magnetism, important in magnetic materials research (Zou et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULGKFFCMLIYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)